4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide
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Overview
Description
4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide, also known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPC belongs to the class of piperazine derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mechanism of Action
The exact mechanism of action of 4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide is not fully understood. However, it has been suggested that 4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide may also act by modulating the activity of ion channels in the brain, leading to its anticonvulsant effects.
Biochemical and Physiological Effects:
4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, 4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide has been shown to reduce seizure activity in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide in lab experiments is its relatively low toxicity. 4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide has been shown to have a high therapeutic index, meaning that it has a wide margin of safety. Additionally, 4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide is relatively easy to synthesize, making it a cost-effective compound to use in research. One limitation of using 4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide. One area of research is the development of novel 4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of 4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide and to determine its potential use in other disease states.
Synthesis Methods
The synthesis of 4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide involves the reaction of 1-(piperidin-2-yl)ethanone with 4-ethylsulfonylphenylhydrazine followed by the reaction with piperazine-1-carboxylic acid. The final product is obtained after purification through column chromatography.
Scientific Research Applications
4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. 4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide has also been shown to have anticonvulsant activity in animal models of epilepsy. Additionally, 4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O4S/c1-2-23(21,22)18-10-8-17(9-11-18)14(20)15-12-13(19)16-6-4-3-5-7-16/h2-12H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDJQHQJCMXSOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)NCC(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide |
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